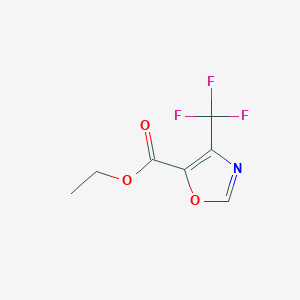

Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate

CAS No.: 1126633-32-6

Cat. No.: VC2917597

Molecular Formula: C7H6F3NO3

Molecular Weight: 209.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1126633-32-6 |

|---|---|

| Molecular Formula | C7H6F3NO3 |

| Molecular Weight | 209.12 g/mol |

| IUPAC Name | ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate |

| Standard InChI | InChI=1S/C7H6F3NO3/c1-2-13-6(12)4-5(7(8,9)10)11-3-14-4/h3H,2H2,1H3 |

| Standard InChI Key | XNWPXJFSPSKGHM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=CO1)C(F)(F)F |

| Canonical SMILES | CCOC(=O)C1=C(N=CO1)C(F)(F)F |

Introduction

Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate is a synthetic organic compound belonging to the oxazole family, which are five-membered heterocyclic rings containing nitrogen and oxygen atoms. This compound is particularly noted for its trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical applications.

Synthesis Methods

| Method | Description |

|---|---|

| 1. Reaction with Ethyl Trifluoroacetate | Involves the condensation of ethyl trifluoroacetate with oxazole precursors under specific conditions. |

| 2. Cyclization Reactions | May involve the cyclization of linear precursors to form the oxazole ring. |

Biological Activity and Applications

Trifluoromethylated compounds, including ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate, often exhibit enhanced biological activity due to their unique electronic properties and ability to interact favorably with biological macromolecules. This makes them valuable in drug discovery and development, particularly in targeting specific enzymes or receptors.

Applications

| Field | Application |

|---|---|

| Medicinal Chemistry | Potential lead compounds for drug development due to their enhanced biological activity. |

| Agrochemicals | Used in the synthesis of pesticides or herbicides with improved efficacy and stability. |

Comparison with Related Compounds

Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate can be compared with other oxazole derivatives, such as ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate and ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate, in terms of their chemical properties and biological activities.

Comparison Table

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | C7H6F3NO3 | 209.12 g/mol | 1126633-32-6 |

| Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate | C7H6F3NO3 | 209.12 g/mol | 1060815-99-7 |

| Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate | C7H5ClF3NO3 | 243.57 g/mol | 78451-14-6 |

Safety and Handling

Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate, like other organic compounds, requires proper handling and storage. It should be stored in a cool, dry place away from incompatible substances. Safety data sheets (SDS) should be consulted for detailed handling instructions.

Hazard Information

-

Signal Word: Warning

-

Hazard Statements: H302, H315, H319, H335 (similar to related compounds)

-

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume